molecular formula C18H12N4O B14599620 Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- CAS No. 59563-84-7

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-

Cat. No.: B14599620
CAS No.: 59563-84-7
M. Wt: 300.3 g/mol
InChI Key: GFNJGJVJJLVTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- is a compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include:

Properties

CAS No.

59563-84-7

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

phenyl-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanone

InChI

InChI=1S/C18H12N4O/c23-17(13-7-3-1-4-8-13)16-15-11-21-22(18(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H

InChI Key

GFNJGJVJJLVTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.